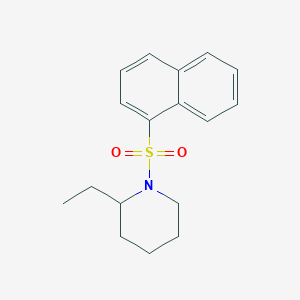![molecular formula C20H17N3O4 B12194240 1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]- CAS No. 1172779-12-2](/img/structure/B12194240.png)
1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]- is a complex organic compound featuring a fused isoindole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves the use of rhodium-catalyzed cascade reactions. One such method includes the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This process results in a significant increase in molecular complexity and is supported by density functional theory calculations.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale organic synthesis techniques, leveraging homogeneous rhodium catalysis and other efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts, nitriles, and vinylcarbenes. The reactions often require controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various N-heterocyclic compounds, such as oxazoles, pyrroles, and imidazoles, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, the formation of nitrile ylides and their subsequent reactions play a crucial role in the synthesis and functionalization of these compounds . The precise steps of these mechanisms are often elucidated through experimental data and computational studies.
Comparison with Similar Compounds
Similar Compounds
Oxazoles: These compounds share a similar nitrogen-containing ring structure and are used in various chemical and biological applications.
Pyrroles: Another class of nitrogen-containing heterocycles, pyrroles are widely studied for their biological activities.
Imidazoles: These compounds are known for their medicinal properties and are used in the synthesis of pharmaceuticals.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their complex ring structure and the versatility of their chemical reactions. The ability to undergo trifunctionalization and form various N-heterocyclic compounds sets them apart from other similar compounds .
Properties
CAS No. |
1172779-12-2 |
|---|---|
Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[[3-(3-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O4/c1-12(2)26-14-7-5-6-13(10-14)18-21-17(27-22-18)11-23-19(24)15-8-3-4-9-16(15)20(23)25/h3-10,12H,11H2,1-2H3 |
InChI Key |
IWORRYHWRYXDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12194166.png)
![4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine](/img/structure/B12194173.png)
![5-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12194175.png)
![4-hydroxy-11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B12194181.png)
![1'-[3-(Dimethylamino)propyl]-3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)spiro[indole-3,5'-pyrrole]-2,2'-dione](/img/structure/B12194184.png)
![N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12194189.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12194192.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B12194204.png)
![2-[Bis(2-carbamimidoylsulfanylethyl)amino]ethyl carbamimidothioate;tetrahydrochloride](/img/structure/B12194207.png)
![(2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12194214.png)

![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12194231.png)
![2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12194237.png)
